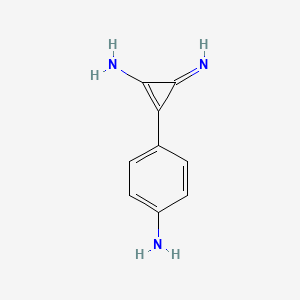![molecular formula C14H16O B14237106 {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 404578-17-2](/img/structure/B14237106.png)
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a propargyl ether group and a pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Formation of the Propargyl Ether: This can be achieved by reacting propargyl alcohol with an appropriate alkyl halide under basic conditions.
Alkylation: The propargyl ether is then alkylated with a pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling with Benzene: The final step involves coupling the alkylated propargyl ether with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl and pentenyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Bioconjugation: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique mechanical or chemical properties.
Wirkmechanismus
The mechanism by which {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and influencing the electronic environment of the catalyst. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a pentenyl group.
Propargyl Alcohol: Contains a propargyl group but lacks the benzene ring and pentenyl group.
Uniqueness
Structural Diversity: The combination of a propargyl ether, pentenyl group, and benzene ring provides a unique scaffold for further functionalization.
Reactivity: The presence of multiple reactive sites (alkyne, alkene, and aromatic ring) allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
404578-17-2 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
3-pent-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-3-7-12-15-13-8-11-14-9-5-4-6-10-14/h3-7,9-10H,2,12-13H2,1H3 |
InChI-Schlüssel |
BOFMXKOIKDIFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCOCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


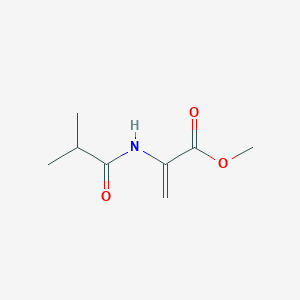
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
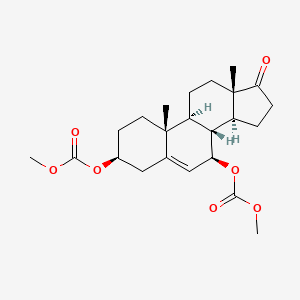

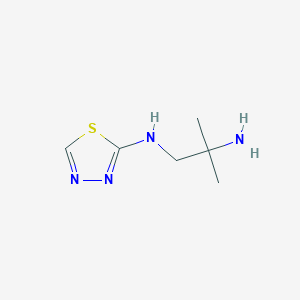
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
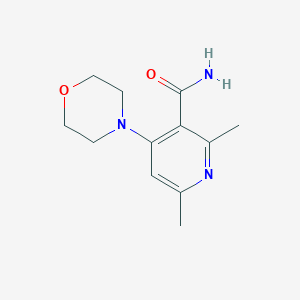

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
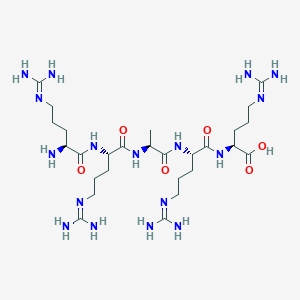

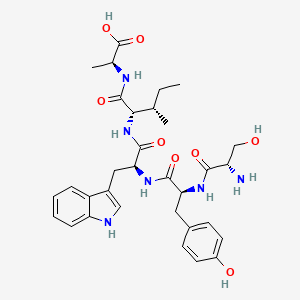
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
